Ketomethylenebestatin
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Overview
Description
Ketomethylenebestatin is a synthetic compound known for its role as an aminopeptidase inhibitor. It is an analog of the natural aminopeptidase inhibitor Bestatin. The compound has shown significant inhibitory activity against various aminopeptidases, including AP-B, AP-M, and Leu-AP, with IC50 values of 56 μM, 752 μM, and 0.39 μM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketomethylenebestatin involves several key steps. The process begins with a malonic ester alkylation using a suitably protected halomethyl ketone of (2S,3R)-AHPBA. This is followed by a second alkylation with isobutyl bromide of the resulting 4-ketodiester. The final steps include decarboxylation and deprotection to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of malonic ester alkylation and subsequent steps are common in pharmaceutical manufacturing, allowing for the production of this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Ketomethylenebestatin primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halomethyl ketones and alkyl bromides.
Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halomethyl ketones yield ketomethylene derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
Ketomethylenebestatin has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of aminopeptidases in various biological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in inhibiting aminopeptidases involved in disease pathways.
Mechanism of Action
Ketomethylenebestatin exerts its effects by inhibiting aminopeptidases, enzymes that play a crucial role in protein metabolism. The compound binds to the active site of these enzymes, preventing them from cleaving amino acids from the N-terminus of peptide substrates. This inhibition disrupts various metabolic pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Bestatin: The natural aminopeptidase inhibitor from which Ketomethylenebestatin is derived.
Amastatin: Another aminopeptidase inhibitor with a different structure but similar inhibitory activity.
Leuhistin: Known for its inhibitory effects on leucine aminopeptidase.
Uniqueness
This compound is unique due to its synthetic origin and specific inhibitory profile. While it is less potent than Bestatin, it offers a valuable alternative for studying aminopeptidase inhibition and has distinct advantages in terms of stability and ease of synthesis .
Biological Activity
Ketomethylenebestatin is a synthetic analogue of the natural tripeptide bestatin, which is known for its inhibitory action on various enzymes, particularly angiotensin-converting enzyme (ACE). This compound has garnered attention due to its enhanced biological activity compared to its parent compound, making it a subject of interest in medicinal chemistry and pharmacology.
Structure and Synthesis
This compound is characterized by the replacement of the amide bond between phenylalanine and glycine with a ketomethylene group. This modification significantly alters its biological properties. The synthesis of this compound was reported to yield a potent ACE inhibitor with an IC50 value of 0.07 µM, which is substantially lower than that of bestatin (IC50 = 9.4 µM) and captopril (IC50 = 0.30 µM) .
The mechanism by which this compound exerts its effects involves competitive and non-competitive inhibition of ACE, depending on the substrate used in assays. It has been observed that this compound demonstrates either competitive or noncompetitive enzyme kinetics, indicating a versatile interaction with the enzyme's active site .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Antitumor Effects : this compound has been shown to enhance the antitumor effects of various cytotoxic agents such as mitomycin C and 5-fluorouracil. In experimental models, it demonstrated a significant increase in tumor suppression when used in conjunction with these agents, suggesting a potential role in cancer therapy .
- Immune System Enhancement : Studies have indicated that this compound can augment immune responses, particularly in enhancing the antitumor action of antibiotics like bleomycin and adriamycin. This effect could be attributed to its ability to modulate immune cell activity .
- Comparative Studies : In comparative studies against other ACE inhibitors, this compound exhibited superior potency, establishing its potential as a lead compound for further development in hypertension treatment and related cardiovascular diseases .
Properties
Molecular Formula |
C17H25NO4 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-11(2)8-13(17(21)22)10-15(19)16(20)14(18)9-12-6-4-3-5-7-12/h3-7,11,13-14,16,20H,8-10,18H2,1-2H3,(H,21,22) |
InChI Key |
ZPQDBPWAVIVFGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)C(C(CC1=CC=CC=C1)N)O)C(=O)O |
Origin of Product |
United States |
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